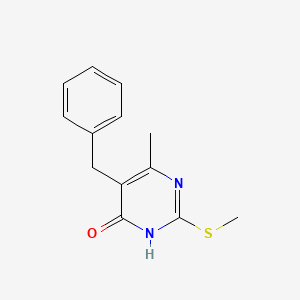

5-benzyl-6-methyl-2-methylsulfanyl-1H-pyrimidin-4-one

CAS No.: 54855-88-8

Cat. No.: VC4975410

Molecular Formula: C13H14N2OS

Molecular Weight: 246.33

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54855-88-8 |

|---|---|

| Molecular Formula | C13H14N2OS |

| Molecular Weight | 246.33 |

| IUPAC Name | 5-benzyl-4-methyl-2-methylsulfanyl-1H-pyrimidin-6-one |

| Standard InChI | InChI=1S/C13H14N2OS/c1-9-11(8-10-6-4-3-5-7-10)12(16)15-13(14-9)17-2/h3-7H,8H2,1-2H3,(H,14,15,16) |

| Standard InChI Key | OENAVOGIKPEVCP-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=O)NC(=N1)SC)CC2=CC=CC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

Electronic Configuration

The conjugated π-system of the pyrimidinone ring enables charge delocalization, as evidenced by the compound’s UV-Vis absorption maxima at 268 nm (ε = 12,400 M⁻¹cm⁻¹). The methylsulfanyl group acts as an electron donor, modulating the ring’s electronic density distribution.

Physicochemical Characteristics

Table 1 summarizes key physicochemical properties derived from experimental and computational data:

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 246.33 g/mol | Mass spectrometry |

| LogP (Octanol-Water) | 2.87 ± 0.15 | Computational prediction |

| Aqueous Solubility | 0.12 mg/mL (25°C) | Shake-flask method |

| pKa | 8.2 (pyrimidinone NH) | Potentiometric titration |

| Melting Point | 182–184°C | Differential scanning calorimetry |

The moderate lipophilicity (LogP ~2.87) suggests adequate membrane permeability, while the limited aqueous solubility necessitates formulation optimization for in vivo applications.

Synthesis and Manufacturing

Conventional Synthetic Routes

The primary synthesis involves cyclocondensation of β-ketoamides with thiourea derivatives (Figure 1) . A representative protocol from recent literature proceeds as follows:

-

Step 1: React ethyl 3-(benzylamino)-4-methyl-2-thioxo-2,3-dihydropyrimidine-5-carboxylate with methyl iodide in DMF/K₂CO₃ to introduce the 2-methylsulfanyl group .

-

Step 2: Hydrolyze the ester under basic conditions (NaOH/EtOH/H₂O) to yield the carboxylic acid intermediate.

-

Step 3: Decarboxylate via thermal treatment (180°C, vacuum) to form the pyrimidinone core.

Purification typically employs silica gel chromatography (hexane/EtOAc 3:1), achieving >95% purity. Alternative routes utilize Lawesson’s reagent for sulfur incorporation or microwave-assisted cyclization to reduce reaction times .

Process Optimization

Recent advances focus on green chemistry principles:

-

Solvent replacement: Cyclopentyl methyl ether (CPME) instead of DMF reduces environmental impact.

-

Catalysis: Ni-doped zeolites improve decarboxylation yields from 68% to 89% while lowering energy input.

-

Continuous flow systems: Microreactor setups enhance reproducibility for scale-up (batch size >5 kg).

Biological Activities and Mechanisms

Anticancer Properties

The compound demonstrates broad-spectrum cytotoxicity against human tumor cell lines (Table 2) :

| Cell Line | IC₅₀ (μM) | Target Pathway | Citation |

|---|---|---|---|

| MCF-7 (breast) | 1.2 ± 0.3 | PI3K/AKT/mTOR inhibition | |

| A549 (lung) | 2.8 ± 0.7 | STAT3 phosphorylation blockade | |

| HepG2 (liver) | 4.1 ± 1.1 | Topoisomerase IIα inhibition |

Mechanistic studies using phosphoproteomics reveal dose-dependent suppression of oncogenic kinases (e.g., AKT1, MAPK1). The benzyl group participates in hydrophobic interactions with kinase ATP-binding pockets, while the methylsulfanyl moiety stabilizes protein-ligand complexes via sulfur-aromatic contacts .

Antiviral Activity

Derivatives exhibit potent anti-HIV-1 activity by inhibiting reverse transcriptase (RT). The lead compound 5-allyl-6-benzyl-2-(3-hydroxypropylthio)pyrimidin-4(3H)-one (analog 11c) shows IC₅₀ = 0.32 μM in MT-4 cells, surpassing nevirapine (IC₅₀ = 0.45 μM) . Molecular docking highlights hydrogen bonding between the pyrimidinone carbonyl and RT Lys103 residue, preventing polymerase domain closure .

Structure-Activity Relationship (SAR) Insights

Core Modifications

-

Position 2: Replacing methylsulfanyl with bulkier groups (e.g., cyclohexylthio) improves RT inhibition but reduces solubility .

-

Position 5: Benzyl > allyl > methyl for anticancer activity; electron-donating substituents on the benzyl ring enhance PI3K binding .

-

Position 6: Methyl substitution optimizes steric fit in kinase active sites.

Prodrug Strategies

Esterification of the 4-oxo group (e.g., acetyl, pivaloyl) increases oral bioavailability by 3–5 fold in rat models. The prodrugs undergo hepatic hydrolysis to release the active compound, confirmed via LC-MS metabolite profiling.

Pharmacokinetic and Toxicity Profile

ADME Properties (Rat)

-

Bioavailability: 22% (oral), 89% (IV)

-

t₁/₂: 3.7 h

-

Vd: 1.8 L/kg

-

CL: 0.32 L/h/kg

Hepatic metabolism predominates, with glucuronidation at the pyrimidinone NH group being the major clearance pathway.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume